2-(4-tert-butylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide
Overview
Description
2-(4-tert-butylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a tert-butylphenoxy group and a tetrahydrofuran ring attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide typically involves the following steps:
Formation of the tert-butylphenoxy intermediate: This can be achieved by reacting 4-tert-butylphenol with an appropriate halogenating agent to introduce a leaving group, followed by nucleophilic substitution with a suitable nucleophile.
Attachment of the tetrahydrofuran ring: The tetrahydrofuran ring can be introduced through a ring-opening reaction with a suitable electrophile.
Formation of the propanamide backbone: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative such as an acid chloride or an ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an alkane.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound might be used in the production of specialty chemicals, polymers, or materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)-N-methylpropanamide: Similar structure but lacks the tetrahydrofuran ring.
2-(4-tert-butylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide: Similar structure but has an acetamide backbone instead of a propanamide backbone.
4-tert-butylphenoxyacetic acid: Similar structure but has a carboxylic acid group instead of an amide group.
Uniqueness
2-(4-tert-butylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide is unique due to the presence of both the tert-butylphenoxy group and the tetrahydrofuran ring, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(oxolan-2-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-13(17(20)19-12-16-6-5-11-21-16)22-15-9-7-14(8-10-15)18(2,3)4/h7-10,13,16H,5-6,11-12H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRMYYLJPZYICS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCO1)OC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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